Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of (5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid with the hydroxy group of ethanol. It has a role as an anticholesteremic drug, a marine metabolite, an antipsychotic agent, an antidepressant and a prodrug. It is a long-chain fatty acid ethyl ester and a polyunsaturated fatty ester. It is functionally related to an all-cis-5,8,11,14,17-icosapentaenoic acid. Icosapent ethyl or ethyl eicosapentaenoic acid is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA). It is used as an adjunct therapy for severe hypertriglyceridemia (TG levels > 500 mg/dL) and to reduce the risk of cardiovascular events in certain patients with elevated triglycerides. FDA approved on July 26, 2012. Icosapent Ethyl is a highly purified omega-3 fatty acid that can decrease serum triglyceride levels. Icosapent ethyl reduces serum triglycerides without an increase in LDL cholesterol, but increases the cholesterol and triglyceride content in skeletal muscle. See also: Icosapent (has active moiety).
Related Compounds
Eicosapentaenoic Acid (EPA)
Compound Description: Eicosapentaenoic acid (EPA) is an omega-3 fatty acid found in fatty fish. It is the active metabolite of Icosapent ethyl and is responsible for many of its biological effects. [, , , , , , , , , , , , , , , , , , , , ] EPA is known for its anti-inflammatory, anti-thrombotic, and triglyceride-lowering properties.
Relevance: Icosapent ethyl is the ethyl ester of EPA. Following administration, Icosapent ethyl is de-esterified to release EPA, which is the active form that exerts the therapeutic effects. [] Therefore, EPA is a direct precursor and the primary active metabolite of Icosapent ethyl.
Docosahexaenoic Acid (DHA)
Relevance: While both DHA and Icosapent ethyl are omega-3 fatty acids, they exhibit different effects on lipid profiles. Icosapent ethyl focuses on lowering triglycerides without negatively impacting LDL-C levels, making it a preferable choice for patients with specific cardiovascular risk profiles. [] Some studies have shown that DHA, when combined with EPA, may not contribute to further cardiovascular benefits compared to EPA alone. [, , ]
Compound Description: Omega-3-acid ethyl esters are prescription medications containing a combination of EPA and DHA ethyl esters. They are often derived from fish oil and are prescribed to lower triglyceride levels. [, , , , ]
Relevance: While both omega-3-acid ethyl esters and Icosapent ethyl aim to lower triglycerides, they differ in their composition and potential effects on LDL-C levels. Icosapent ethyl, being a pure EPA ethyl ester, might offer advantages in managing lipid profiles without raising LDL-C, unlike some omega-3-acid ethyl ester formulations. [, , ]
Mineral Oil
Compound Description: Mineral oil is a highly refined petroleum product commonly used in pharmaceuticals and cosmetics. In the REDUCE-IT trial, a pharmaceutical-grade mineral oil served as a placebo. [] Notably, there were concerns regarding the potential impact of mineral oil on inflammatory markers, but these were later addressed, confirming the efficacy of Icosapent ethyl as independent of the mineral oil placebo. []
Relevance: Although not structurally related to Icosapent ethyl, mineral oil plays a crucial role in understanding the true efficacy of Icosapent ethyl in the REDUCE-IT trial. By using mineral oil as a placebo, researchers could isolate the effects of Icosapent ethyl and confirm its independent benefits in reducing cardiovascular events. []
Synthesis Analysis
The synthesis of eicosapentaenoic acid ethyl ester can be achieved through several methods, including:
Molecular Distillation: This method involves separating eicosapentaenoic acid ethyl ester from raw fish oil. The process typically includes:
Initial purification of fish oil to achieve an eicosapentaenoic acid purity of 68% to 72%.
Molecular distillation to increase this purity to 79% to 83%, achieving yields of 50% to 70%.
Further purification through salt precipitation, raising purity levels to 88% to 92%, followed by chromatographic techniques to attain purities exceeding 96%.
Lipase-Catalyzed Acidolysis: In this method, eicosapentaenoic acid is reacted with ethyl acetate using immobilized lipase as a biocatalyst. The reaction conditions can be optimized using response surface methodology to achieve high conversion rates (up to 94%) under controlled parameters.
Continuous Batch Chromatography: This innovative technique combines batch and continuous chromatography for efficient separation and purification, achieving high purity levels (up to 98.98%) with reduced solvent consumption.
Molecular Structure Analysis
Eicosapentaenoic acid ethyl ester has a molecular structure characterized by:
A straight-chain structure consisting of 20 carbon atoms and five double bonds (C20:5).
The ethyl ester configuration indicates that the carboxylic acid group of eicosapentaenoic acid is esterified with ethanol.
The molecular formula for eicosapentaenoic acid ethyl ester is C22H34O2, reflecting the addition of two carbon atoms from the ethanol molecule.
Chemical Reactions Analysis
Eicosapentaenoic acid ethyl ester can undergo several chemical reactions, including:
Transesterification: This reaction involves the conversion of triglycerides in fish oil into fatty acid ethyl esters using ethanol in the presence of a catalyst (often an alkali). This process is crucial for biodiesel production and enhances the bioavailability of omega-3 fatty acids.
Hydrogenation: Under specific conditions, eicosapentaenoic acid ethyl ester can be hydrogenated to form saturated fatty acids or partially hydrogenated products, which may alter its biological activity.
Oxidation: Eicosapentaenoic acid ethyl ester is susceptible to oxidation, which can lead to the formation of peroxides and other oxidative products that may affect its efficacy and safety.
Mechanism of Action
The mechanism by which eicosapentaenoic acid ethyl ester exerts its biological effects primarily involves:
Anti-inflammatory Effects: Eicosapentaenoic acid ethyl ester competes with arachidonic acid for incorporation into cell membranes, leading to reduced synthesis of pro-inflammatory eicosanoids.
Cardiovascular Benefits: It helps lower triglyceride levels by enhancing lipid metabolism and reducing hepatic fat accumulation.
Cell Signaling Modulation: Eicosapentaenoic acid derivatives act on various signaling pathways, influencing gene expression related to inflammation and lipid metabolism.
Physical and Chemical Properties Analysis
Eicosapentaenoic acid ethyl ester exhibits several important physical and chemical properties:
Molecular Weight: Approximately 330.47 g/mol.
Appearance: Typically a pale yellow to amber liquid.
Solubility: Soluble in organic solvents like ethanol and hexane but poorly soluble in water.
Stability: Sensitive to heat and light; should be stored in cool, dark conditions to prevent degradation.
Applications
Eicosapentaenoic acid ethyl ester has diverse applications in various fields:
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
EN460 is an endoplasmic reticulum oxidoreductase (ERO1) inhibitor. EN460 showed a dose response effect on the embryos with a dose of 10 μM being significantly lethal during early embryonic development.
Edrophonium is a quaternary ammonium ion that is N-ethyl-N,N-dimethylanilinium in which one of the meta positions is substituted by a hydroxy group. It is a reversible inhibitor of cholinesterase, with a rapid onset (30-60 seconds after injection) but a short duration of action (5-15 minutes). The chloride salt is used in myasthenia gravis both diagnostically and to distinguish between under- or over-treatment with other anticholinesterases. It has also been used for the reversal of neuromuscular blockade in anaesthesia, and for the management of poisoning due to tetrodotoxin, a neuromuscular blocking toxin found in puffer fish and other marine animals. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor, a diagnostic agent and an antidote. It is a quaternary ammonium ion and a member of phenols. A rapid-onset, short-acting cholinesterase inhibitor used in cardiac arrhythmias and in the diagnosis of myasthenia gravis. It has also been used as an antidote to curare principles. Edrophonium is a Cholinesterase Inhibitor. The mechanism of action of edrophonium is as a Cholinesterase Inhibitor.
5-Ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is used to monitor de novo DNA synthesis through click chemistry. Like 5-bromo-2’-deoxyuridine (BrdU;), EdU is incorporated into DNA during active DNA synthesis. It can then be detected using a fluorescent azide probe and copper catalysis using 1,3-dipolar cycloaddition. Modified nucleosides, including EdU, can be cytotoxic when added to cells for prolonged periods. 5-Ethynyl-2’-deoxyuridine is a extensively used nucleoside analog used as a probe for DNA synthesis. However, 5-Ethynyl-2’-deoxyuridine is a toxic anti-metabolite, which potentially causes DNA instabiliy, necrosis and cell-cycle arrest, therefore it is often used for short-term DNA synthesis in tissue culture and living organisms where prolonged cell survival is not required. EdU (ethynyldeoxyuridine) is a nucleoside, an analog of thymidine, carrying an ethynyl group. This nucleoside behaves as a substrate for cellular DNA replication machinery. Then, DNA containing ethynyl groups can be developed by Click chemistry reaction with various dye azides. Fluorescent DNA can be detected by microscopy, or cells can be sorted by FACS.
EED226 is a potent and allosteric inhibitor of the histone H3K27me3 methyltransferase activity of polycomb repressive complex 2 (PRC2; IC50 = 23.4 nM in an enzyme assay with H3K27me0 peptide as the substrate). It exhibits dose-dependent displacement of H3K27me3 binding to the EED subunit of PCR2 but has no effect on the binding of S-adenosylmethionine-cofactor-competitive inhibitor EI1 to the EZH2 catalytic subunit, indicating EED226 is an allosteric modulator of PRC2 function. EED226 decreases global H3K27me3 and H3K27me2 in G401 cells and H3K27me3 in Karpas422 lymphoma cells in a dose-dependent manner. It also reduces proliferation of Karpas422 lymphoma cells in vitro and slows growth of Karpass422 xenografts in vivo. EED226 is a potent, selective, and orally bioavailable EED inhibitor. induces robust and sustained tumor regression in EZH2MUT preclinical DLBCL model. EED226 induces a conformational change upon binding EED, leading to loss of PRC2 activity. EED226 shows similar activity to SAM-competitive inhibitors in blocking H3K27 methylation of PRC2 target genes and inducing regression of human lymphoma xenograft tumors. Interestingly, EED226 also effectively inhibits PRC2 containing a mutant EZH2 protein resistant to SAM-competitive inhibitors. EED226 inhibits PRC2 activity via an allosteric mechanism and offers an opportunity for treatment of PRC2-dependent cancers. demonstrated very impressive antitumor activities in mouse xenograft model.
EF24 has potent anti‑tumor activity in oral squamous cell carcinoma (OSCC) via deactivation of the MAPK/ERK signaling pathway. EF24 treatment increases the levels of activated caspase 3 and 9, and decreases the phosphorylated forms of MEK1 and ERK. Sequential treatments of EF24 and 12‑phorbol‑13‑myristate acetate, a MAPK/ERK activator, result in a significant increase of activated MEK1 and ERK, and reversed cell viability.
Terminally misfolded proteins, recognized by chaperones on the endoplasmic reticulum (ER), are transported to depots for ubiquitination and proteasomal degradation by the ER-associated protein degradation (ERAD) pathway. Eeyarestatin 1 is an inhibitor of the ERAD pathway, blocking the degradation of misfolded proteins at a dose of 8 µM. It associates with the p97-associated deubiquitinating complex in cells, preventing deubiquitination of substrates by ataxin-3.2,3 Eeyarestatin 1, at 4 µM, interferes with both retrograde and anterograde trafficking of proteins, including certain toxins, and potentially, viruses. Eeyarestatin I is an ERAD inhibitor, preferentially inhibiting membrane-bound p97 to disrupt ER homeostasis and to induce tumor cell death.
EF5 is a fluorinated derivative of the 2-nitroimidazole etanidazole. EF5 is effective in accessing oxygen levels in tumor tissue through its adduct formation to intracellular macromolecules in the absence of oxygen. Reduction of this agent is carried out by a diverse group of enzymes in the cytoplasm, microsomes and mitochondria. Tissue hypoxia detection via EF5 has been reported in several cancers, including squamous cell carcinoma of the cervix and the head and neck, and in sarcoma.